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molecular formula C9H11N3O2 B169383 6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 123792-64-3

6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B169383
M. Wt: 193.2 g/mol
InChI Key: RGFPALIXIHYKPE-UHFFFAOYSA-N
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Patent
US06245778B1

Procedure details

3,5-Dinitro-1-methyl-2-pyridone (5.97 g; 30 mmol) was treated with 1.22M ammonia in methanol (300 ml) then 1-methyl-4-piperidone (3.73 g, 33 mmol) and the mixture heated at 60° for 5 h, then allowed to stand at ambient temp for 72 h. Evaporation in vacuo gave an orange/red residue which was triturated in dichloromethane and diethyl ether, collected by filtration, washed with diethyl ether and dried in air. Chromatography through silica gel, eluting with ethyl acetate, gave the title compound as a red solid (3.4 g, 59%).
Quantity
5.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.73 g
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[C:5](=O)[N:6](C)[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-])=O.N.[CH3:16][N:17]1[CH2:22]CC(=O)[CH2:19][CH2:18]1>CO>[CH3:16][N:17]1[CH2:18][CH2:19][C:5]2[N:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=2[CH2:22]1

Inputs

Step One
Name
Quantity
5.97 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(N(C=C(C1)[N+](=O)[O-])C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.73 g
Type
reactant
Smiles
CN1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
gave an orange/red residue which
CUSTOM
Type
CUSTOM
Details
was triturated in dichloromethane
FILTRATION
Type
FILTRATION
Details
diethyl ether, collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in air
WASH
Type
WASH
Details
Chromatography through silica gel, eluting with ethyl acetate

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
CN1CC=2C=C(C=NC2CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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